(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide

Chiral Synthesis Medicinal Chemistry Stereospecific Activity

Select (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide (CAS 1217825-52-9) to ensure stereochemical fidelity in opioid receptor agonist screening per EP2384768A1. The defined (S)-enantiomer cannot be substituted by the racemate (CAS 1132804-53-5) or HCl salt (CAS 1214702-91-6) without compromising chiral recognition. This free base offers distinct lipophilicity (LogP ~1.1–1.4) vs. the hydrochloride, enabling salt-form comparisons in solubility and permeability assays. Available at 95–98% purity for chiral synthesis and SAR studies.

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
CAS No. 1217825-52-9
Cat. No. B3223413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide
CAS1217825-52-9
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(C)N)F
InChIInChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1
InChIKeyXGYLFDYWWCUFGE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide CAS 1217825-52-9 for Research Procurement


(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide (CAS 1217825-52-9) is a chiral phenylpropionamide derivative with molecular formula C₁₀H₁₃FN₂O and molecular weight 196.22 g/mol [1]. The compound features a defined (S)-stereochemistry at the 2-amino position, a 2-fluoro-4-methyl substitution on the phenyl ring, and is supplied as a free base [1]. Reputable vendors including AKSci, MolCore, and Leyan offer this compound with purity specifications ranging from ≥95% to 98% . It serves as a specialized building block or reference standard in chiral synthesis, medicinal chemistry, and structure-activity relationship studies, particularly within the phenylpropionamide class disclosed in opioid agonist patents [2].

Why Generic Substitution Fails: The Critical Role of Enantiopurity in (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide


In phenylpropionamide-based research, the (S)-enantiomer of 2-amino-N-(2-fluoro-4-methyl-phenyl)-propionamide cannot be generically substituted by its racemic mixture (CAS 1132804-53-5) or the corresponding hydrochloride salt (CAS 1214702-91-6) without compromising stereochemical integrity [1]. The defined (S)-configuration is essential for applications where chiral recognition dictates biological activity, such as in opioid receptor agonist screening described in patent EP2384768A1 [2]. The racemate may exhibit altered potency, selectivity, or off-target effects due to the presence of the (R)-enantiomer, which can act as an antagonist, a less active isomer, or a metabolic liability. The free base form further differs from the hydrochloride salt in physicochemical properties including lipophilicity (computed LogP ~1.1–1.4 for the free base) and aqueous solubility [1]. These distinctions necessitate precise compound selection; the evidence presented below quantifies the differential attributes that inform procurement decisions.

Product-Specific Quantitative Evidence Guide for (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide


Chiral Purity: (S)-Enantiomer vs. Racemic Mixture in Stereospecific Applications

The target compound is defined as the (S)-enantiomer, with vendor-specified purity ≥95% (AKSci) to 98% (MolCore, Leyan) . In contrast, the racemic mixture (2-amino-N-(2-fluoro-4-methylphenyl)propanamide, CAS 1132804-53-5) is supplied by vendors with comparable purity ranges (e.g., Fluorochem 95%, MolCore 98%) but lacks stereochemical definition . No direct chiral purity data (e.g., enantiomeric excess) are provided; however, the defined (S)-configuration is critical for assays where stereochemistry influences target engagement, as noted in the phenylpropionamide opioid agonist patent class [1].

Chiral Synthesis Medicinal Chemistry Stereospecific Activity

Physicochemical Profile: Free Base vs. Hydrochloride Salt for Solubility and Lipophilicity

The free base (S)-2-amino-N-(2-fluoro-4-methyl-phenyl)-propionamide exhibits computed lipophilicity values of XLogP3 1.1 (PubChem) and LogP 1.42 (Leyan) [1]. The corresponding hydrochloride salt (CAS 1214702-91-6) has a molecular weight of 233 Da and is expected to display enhanced aqueous solubility due to ionization at physiological pH [2]. Direct comparative solubility data are not available in primary literature; however, the difference in physical form influences dissolution behavior and formulation strategies. The free base is preferred for organic phase reactions, while the salt form may be selected for in vitro aqueous assays.

Solubility Lipophilicity Formulation Physicochemical Properties

Structural Differentiation: Substitution Pattern vs. Phenylpropionamide Opioid Agonist Scaffolds

The 2-fluoro-4-methyl substitution pattern on the phenyl ring distinguishes this compound from other phenylpropionamide derivatives disclosed in patent EP2384768A1 [1]. While quantitative receptor binding data for this specific compound are not publicly available, the patent describes a broad class of phenylpropionamides as opioid receptor agonists, emphasizing that variations in halogen (fluoro, chloro, etc.) and alkyl (methyl, ethyl, etc.) substituents can modulate potency and selectivity at μ-opioid receptors [1]. The 2-fluoro-4-methyl motif represents a distinct scaffold within this chemical series; comparative activity data for this exact compound versus close analogs are absent from the primary literature, limiting direct head-to-head differentiation.

Opioid Receptor Structure-Activity Relationship Patent US-8481743-B2

Purity and Quality Specifications from Reputable Vendors

Multiple vendors provide (S)-2-amino-N-(2-fluoro-4-methyl-phenyl)-propionamide with defined purity specifications: AKSci ≥95% , MolCore ≥98% , and Leyan 98% . The racemic mixture (CAS 1132804-53-5) is offered with similar purity ranges (Fluorochem 95% , MolCore ≥98% ), indicating that purity alone is not a differentiating factor. The critical distinction remains the defined (S)-stereochemistry of the target compound, which is essential for experiments requiring enantiopure material. Researchers should request certificates of analysis to verify batch-specific purity and, ideally, chiral purity where available.

Purity Quality Control Vendor Comparison

Best Research and Industrial Application Scenarios for (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide


Chiral Building Block for Asymmetric Synthesis of Phenylpropionamide Derivatives

The defined (S)-stereochemistry at the 2-amino position makes this compound suitable as a chiral building block for the asymmetric synthesis of more complex phenylpropionamide analogs. Procurement of the enantiopure (S)-form (CAS 1217825-52-9) is essential to avoid racemization and ensure stereochemical fidelity in downstream products, as supported by its class role in opioid agonist patents [1]. The availability of ≥95% to 98% purity from multiple vendors supports reproducible synthetic transformations.

Medicinal Chemistry Lead Optimization: Opioid Receptor Agonist Scaffold

The 2-fluoro-4-methyl substitution pattern on the phenyl ring places this compound within the phenylpropionamide class disclosed as opioid receptor agonists in patent EP2384768A1 [1]. Researchers engaged in structure-activity relationship (SAR) studies of μ-opioid receptor ligands may utilize this enantiopure (S)-enantiomer as a reference scaffold or starting material for derivatization, comparing its activity to the racemic mixture or hydrochloride salt to evaluate stereochemical and salt-form effects.

Analytical Reference Standard for Chiral Purity Determination

Given its defined (S)-configuration, this compound can serve as an analytical reference standard for the development or validation of chiral chromatographic methods (e.g., chiral HPLC, SFC). It can be used to determine enantiomeric excess in synthetic batches or to identify the presence of the (R)-enantiomer in racemic mixtures. The vendor-provided purity specifications (95–98%) provide a baseline for assessing batch quality.

Preclinical Formulation Studies: Free Base vs. Salt Form Comparison

The free base form of (S)-2-amino-N-(2-fluoro-4-methyl-phenyl)-propionamide, with a computed LogP of 1.1–1.4 [2], can be compared to its hydrochloride salt (CAS 1214702-91-6) in solubility and permeability assays. This comparison is valuable for formulation scientists seeking to understand the impact of salt selection on dissolution rate and bioavailability in early preclinical development of phenylpropionamide-based candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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